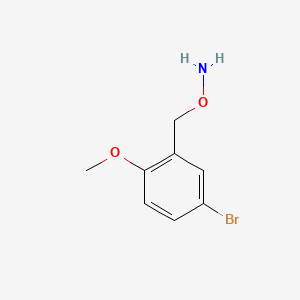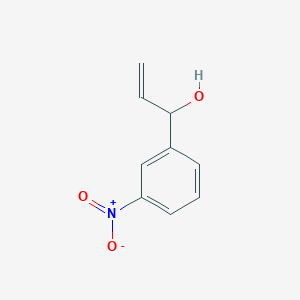
1-(3-Nitrophenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Nitrophenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with propargyl alcohol under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by a rearrangement to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Nitrophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3-nitrobenzaldehyde or 3-nitrobenzoic acid.
Reduction: Formation of 3-aminophenylprop-2-en-1-ol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3-Nitrophenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Studied for its nonlinear optical properties, making it a candidate for use in optical devices.
Mécanisme D'action
The mechanism of action of 1-(3-Nitrophenyl)prop-2-en-1-ol involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to biological effects. The compound’s ability to participate in electrophilic and nucleophilic reactions also contributes to its diverse activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Nitrophenyl)prop-2-en-1-ol
- 3-(4-Nitrophenyl)prop-2-yn-1-ol
- 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Uniqueness
1-(3-Nitrophenyl)prop-2-en-1-ol is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and properties. This compound’s combination of a nitro group and an enol moiety provides a versatile platform for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
1-(3-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h2-6,9,11H,1H2 |
Clé InChI |
LHZGOXQNLMWPFD-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1=CC(=CC=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


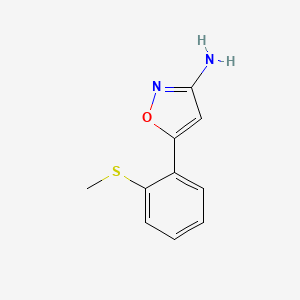
![2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol](/img/structure/B13613553.png)

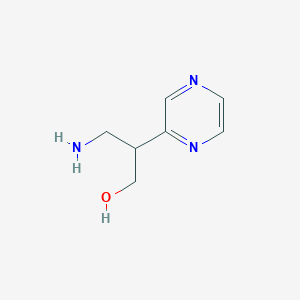
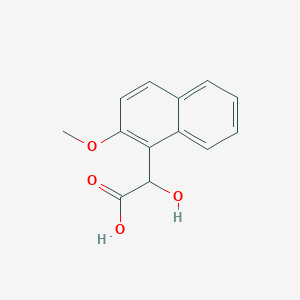
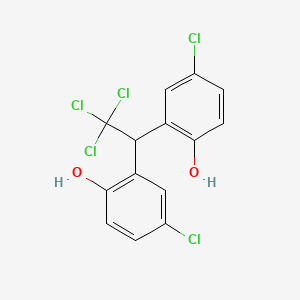


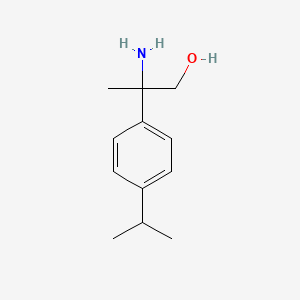
![(2s)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B13613591.png)
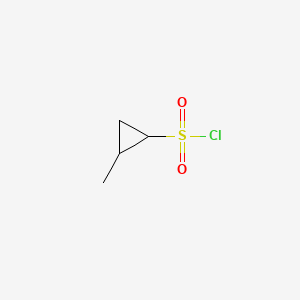
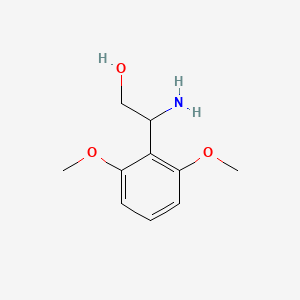
![2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13613614.png)
